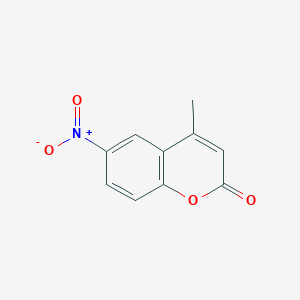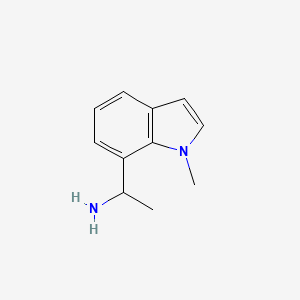
4-(5-Amino-1H-1,2,4-triazol-3-yl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Amino-1H-1,2,4-triazol-3-yl)butanoic acid is an organic compound characterized by the presence of a triazole ring and an amino group attached to a butanoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Amino-1H-1,2,4-triazol-3-yl)butanoic acid typically involves the reaction of succinic anhydride with aminoguanidine hydrochloride. The process can be carried out under microwave irradiation to enhance reaction efficiency. The reaction conditions often include the use of aliphatic amines, which facilitate the nucleophilic opening of the succinimide ring, followed by the recyclization of the triazole ring .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves stringent control of temperature, pressure, and reactant concentrations to achieve consistent results.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(5-Amino-1H-1,2,4-triazol-3-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
4-(5-Amino-1H-1,2,4-triazol-3-yl)butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism by which 4-(5-Amino-1H-1,2,4-triazol-3-yl)butanoic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The amino group enhances its reactivity, allowing it to participate in a range of chemical reactions.
Comparaison Avec Des Composés Similaires
- 3-(5-Amino-1H-1,2,4-triazol-3-yl)propanamide
- 5-Amino-1H-1,2,4-triazole-3-acetic acid
Comparison: Compared to similar compounds, 4-(5-Amino-1H-1,2,4-triazol-3-yl)butanoic acid is unique due to its longer carbon chain, which can influence its solubility and reactivity. This structural difference can result in distinct biological and chemical properties, making it a valuable compound for specific applications.
Propriétés
Formule moléculaire |
C6H10N4O2 |
|---|---|
Poids moléculaire |
170.17 g/mol |
Nom IUPAC |
4-(3-amino-1H-1,2,4-triazol-5-yl)butanoic acid |
InChI |
InChI=1S/C6H10N4O2/c7-6-8-4(9-10-6)2-1-3-5(11)12/h1-3H2,(H,11,12)(H3,7,8,9,10) |
Clé InChI |
QCZYMOQFYDUEBN-UHFFFAOYSA-N |
SMILES canonique |
C(CC1=NC(=NN1)N)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![tert-butyl N-cyclopropyl-N-[(3-hydroxyphenyl)methyl]carbamate](/img/structure/B12084928.png)
![6-bromo-2-chloro-9H-pyrido[2,3-b]indole](/img/structure/B12084936.png)








